Cefcapene pivoxil hydrochloride, commonly referred to as cefcapene pivoxil, is a third-generation oral cephalosporin antibiotic. It is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This antibiotic has been utilized in various clinical settings, particularly for the treatment of lower respiratory tract infections, and has demonstrated a favorable safety and efficacy profile4.
Cefcapene pivoxil functions by inhibiting bacterial cell wall synthesis, which is a common mechanism of action for cephalosporins. It achieves this by binding to penicillin-binding proteins, leading to cell lysis and the eventual death of susceptible bacteria. The drug is formulated as a pivoxil ester to enhance bioavailability. Once administered orally, it is hydrolyzed by intestinal esterases to release the active metabolite, cefcapene, which then exerts its antibacterial effects2.
A randomized controlled clinical study of cefcapene pivoxil hydrochloride in the treatment of lower respiratory tract infections showed a 100% clinical response rate and a 91.67% bacteria eradication rate. The study compared cefcapene pivoxil hydrochloride with cefpodoxime and found no significant differences in efficacy between the two treatments. The adverse effects reported were mild and well-tolerated, indicating that cefcapene pivoxil hydrochloride is an effective and safe option for treating lower respiratory tract infections4.
A study on the absorption of cefcapene pivoxil in patients with infectious diseases and soft stool or diarrhea found that the recovery ratio of the drug in 12-hour pooled urine after oral administration did not significantly differ from that in healthy adult volunteers. This suggests that the oral absorption of cefcapene pivoxil is not adversely affected in patients with gastrointestinal issues. The clinical efficacy in these patients was rated as very effective or effective in 87.5% of cases, with no adverse drug reactions or abnormal laboratory data observed7.
The penetration of cefcapene into the aqueous humor after oral administration of cefcapene pivoxil was studied in patients undergoing cataract surgery. The study aimed to assess the drug's potential for preventing postoperative endophthalmitis. However, the results indicated poor penetration of cefcapene into the aqueous humor, suggesting that cefcapene pivoxil is unlikely to be effective for preventing endophthalmitis after cataract surgery8.
CAS No.: 1460-73-7
CAS No.: 30655-48-2
CAS No.: 1453-24-3
CAS No.: 1359828-78-6
CAS No.: 2530-99-6
CAS No.: 869-02-3